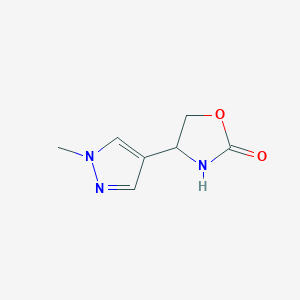
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an appropriate oxazolidinone derivative under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(1-Methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness
4-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one is unique due to its combination of pyrazole and oxazolidinone rings, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
4-(1-methylpyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-3-5(2-8-10)6-4-12-7(11)9-6/h2-3,6H,4H2,1H3,(H,9,11) |
InChI-Schlüssel |
YORRRAXPLMSHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2COC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


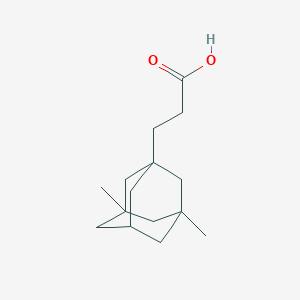





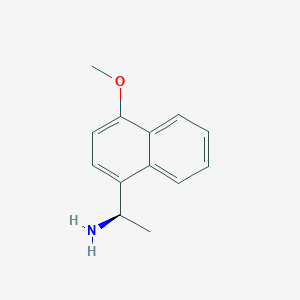



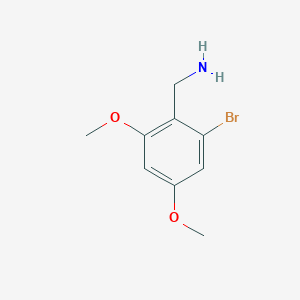
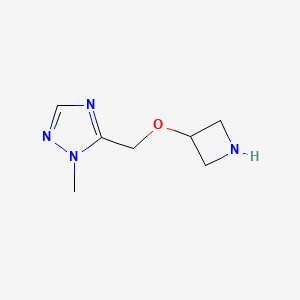
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)

